molecular formula C9H17N B14757218 (3aS,7aS)-1-Methyloctahydro-1H-indole CAS No. 1194-58-7

(3aS,7aS)-1-Methyloctahydro-1H-indole

Cat. No.: B14757218
CAS No.: 1194-58-7
M. Wt: 139.24 g/mol
InChI Key: AWTMNUUIQAMREG-IUCAKERBSA-N
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Description

(3aS,7aS)-1-Methyloctahydro-1H-indole is a stereoisomer of octahydroindole, a bicyclic organic compound. This compound is characterized by its unique three-dimensional structure, which includes a fused ring system with a nitrogen atom. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-1-Methyloctahydro-1H-indole typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-methylindole using a palladium catalyst in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperature to ensure complete hydrogenation of the aromatic ring, resulting in the formation of the octahydroindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or crystallization techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-1-Methyloctahydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3aS,7aS)-1-Methyloctahydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3aS,7aS)-1-Methyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and resulting in pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aS)-1-Methyloctahydro-1H-indole is unique due to its specific stereochemistry and the presence of a nitrogen atom within the fused ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1194-58-7

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(3aS,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydroindole

InChI

InChI=1S/C9H17N/c1-10-7-6-8-4-2-3-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

AWTMNUUIQAMREG-IUCAKERBSA-N

Isomeric SMILES

CN1CC[C@H]2[C@@H]1CCCC2

Canonical SMILES

CN1CCC2C1CCCC2

Origin of Product

United States

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